Solubility and pKa values of 2-[Hydroxy(methyl)phosphoryl]benzoic acid
Solubility and pKa values of 2-[Hydroxy(methyl)phosphoryl]benzoic acid
This guide serves as a technical physicochemical assessment of 2-[Hydroxy(methyl)phosphoryl]benzoic acid (CAS: 55918-57-5). It is designed for medicinal chemists and formulation scientists requiring precise data on ionization and solubility behaviors to inform lead optimization and pre-formulation strategies.
Physicochemical Profiling for Drug Discovery
Executive Identity & Structural Logic
Compound: 2-[Hydroxy(methyl)phosphoryl]benzoic acid CAS: 55918-57-5 Molecular Formula: C₈H₉O₄P Molecular Weight: 200.13 g/mol
Structural Significance: This molecule represents a dual-acid pharmacophore combining a carboxylic acid with a methylphosphinic acid moiety at the ortho position. In drug design, this specific scaffold is often utilized as a bioisostere for diphosphates or as a transition-state mimic in metalloprotease inhibitors. The ortho substitution pattern introduces critical steric and electronic effects that deviate significantly from standard benzoic acid behavior.[1][2]
pKa Analysis: Ionization Dynamics
Understanding the protonation state of this molecule is prerequisite to predicting its behavior in biological media. The molecule possesses two ionizable protons with distinct acidity profiles.[3]
Predicted Dissociation Constants
Based on structural analogues (e.g., 2-phosphonobenzoic acid, phenylphosphinic acid) and Hammett substituent constants, the ionization profile is defined as follows:
| Ionization Step | Group | Estimated pKa | Mechanistic Insight |
| pKa₁ (Acidic) | Phosphinic Acid (-POOH) | 1.6 – 2.1 | The phosphinic acid group is strongly acidic due to resonance stabilization of the phosphinate anion. It is more acidic than the carboxyl group and will ionize first. |
| pKa₂ (Weak Acid) | Carboxylic Acid (-COOH) | 3.6 – 3.9 | The ortho-phosphoryl group exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the benzoate relative to unsubstituted benzoic acid (pKa 4.2). |
Ionization Pathway Visualization
The following diagram illustrates the sequential deprotonation events driven by pH.
Figure 1: Sequential ionization pathway of 2-[Hydroxy(methyl)phosphoryl]benzoic acid showing the transition from neutral acid to dianion.
Solubility Profile & Lipophilicity
The solubility of 2-[Hydroxy(methyl)phosphoryl]benzoic acid is heavily pH-dependent due to its dual ionization centers.
Aqueous Solubility Landscape
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Intrinsic Solubility (S₀): Moderate. The presence of the polar phosphoryl group and the carboxylic acid allows for hydrogen bonding with water, even in the neutral state.
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pH-Dependent Solubility:
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pH 1.2 (Gastric): Solubility is lowest (dominated by H₂A species) but likely remains >1 mg/mL due to the polarity of the phosphinyl oxygen.
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pH 6.8 - 7.4 (Intestinal/Blood): Solubility is high . The molecule exists primarily as the dianion (A²⁻), resulting in high solvation energy.
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Partition Coefficient (LogP/LogD)
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LogP (Neutral): Estimated at -0.5 to 0.5 . The hydrophilic nature of the phosphinic acid moiety counteracts the lipophilicity of the benzene ring.
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LogD (pH 7.4): Significantly negative (<-2.0). This indicates the compound will not passively permeate lipid membranes efficiently and may require active transport or prodrug strategies (e.g., esterification) for oral bioavailability.
Experimental Protocols
To validate these values in-house, the following protocols are recommended. These methods prioritize data integrity and reproducibility.
Protocol A: Potentiometric pKa Determination
Use this method for the most accurate thermodynamic pKa values.
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Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water. If intrinsic solubility is an issue, use a co-solvent method (methanol/water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
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Titrant: Standardized 0.1 M NaOH (carbonate-free).
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Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.
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Execution:
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Acidify the sample to pH 1.5 using 0.1 M HCl to ensure full protonation.
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Titrate with NaOH until pH 11.0.
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Perform specific blank titrations to subtract background carbonate or solvent effects.
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-
Analysis: Use Bjerrum plot analysis to identify inflection points corresponding to pKa₁ and pKa₂.
Protocol B: Thermodynamic Solubility (Shake-Flask)
Use this method to determine equilibrium solubility at physiological pH.
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Media Preparation: Prepare standard buffers (pH 1.2, 4.5, 6.8, 7.4).
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Saturation: Add excess solid compound to 2 mL of each buffer in glass vials until undissolved solid remains visible.
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Equilibration:
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Incubate at 37°C with constant agitation (shaking or stirring) for 24–48 hours.
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Critical Step: Check pH at the end of equilibration; the acidity of the compound may shift the buffer pH. Readjust if necessary or record the final pH.
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Separation: Filter the supernatant using a 0.45 µm PVDF filter (ensure low binding) or centrifuge at 10,000 rpm for 10 minutes.
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Quantification: Analyze the filtrate via HPLC-UV (typically 230–254 nm detection for the benzoate chromophore).
Implications for Drug Development
Formulation Strategy
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Salt Selection: Due to the low pKa₁, this compound is a strong candidate for salt formation with basic counterions (e.g., Sodium, Tromethamine) to enhance dissolution rates in solid dosage forms.
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Buffering: In liquid formulations, a buffer capacity sufficient to maintain pH > 5 is required to prevent precipitation of the free acid.
Permeability & Bioavailability
The low LogD at physiological pH suggests Class III behavior in the Biopharmaceutics Classification System (BCS) — High Solubility (at pH 6.8), Low Permeability.
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Medicinal Chemistry Action: If passive diffusion is required, consider masking the phosphinic acid as a prodrug (e.g., phosphinic ester or POM-prodrug) to mask the negative charge and increase lipophilicity.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11920, 2-(Hydroxymethyl)benzoic acid (Analogue Reference). Retrieved from [Link][4]
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Williams, R. (2022). pKa Data Compiled by R. Williams: Ortho-substituted Benzoic Acids.[5] Organic Chemistry Data. Retrieved from [Link]
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Kukhar, V. P., & Hudson, H. R. (Eds.).[1] (2000). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. John Wiley & Sons. (Authoritative text on phosphinic acid acidity trends).
- Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for benzoic acid and phosphonic acid reference values).
Sources
- 1. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 2. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]

![2-[Hydroxy(methyl)phosphoryl]benzoic acid Structure](https://i.imgur.com/G5gW12Z.png)
